molecular formula C18H21N3O2S2 B2384308 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 681222-31-1

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No.: B2384308
CAS No.: 681222-31-1
M. Wt: 375.51
InChI Key: CKARQIZGWDROFR-UHFFFAOYSA-N
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Description

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-(p-tolyl)thioamide with α-haloketones under basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced by reacting the thiazole derivative with pyrrolidine in the presence of a suitable base.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyrrolidine group.

    Reduction: Reduction reactions can target the carbonyl group in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and pyrrolidine group.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-oxo-2-(morpholin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
  • 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Uniqueness

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidine group, in particular, may offer unique binding interactions with biological targets compared to similar compounds with different cyclic amines.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-13-4-6-14(7-5-13)15-10-25-18(19-15)20-16(22)11-24-12-17(23)21-8-2-3-9-21/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKARQIZGWDROFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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